molecular formula C9H13NO2 B14842657 (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol

(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol

Cat. No.: B14842657
M. Wt: 167.20 g/mol
InChI Key: DDWOZEJBUNMFCL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be achieved through several synthetic routes. One common method involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carbonitrile as a starting material . This compound undergoes a series of reactions, including cyclization and reduction, to form the desired product. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures and pressures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Mechanism of Action

The mechanism of action of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in the regulation of various cellular processes . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibitory effects on CSNK1α and CSNK1δ, which are not commonly targeted by other similar compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,11H,2-3,5-6H2,1H3

InChI Key

DDWOZEJBUNMFCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)OC(=C2)CO

Origin of Product

United States

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